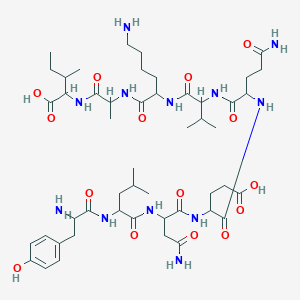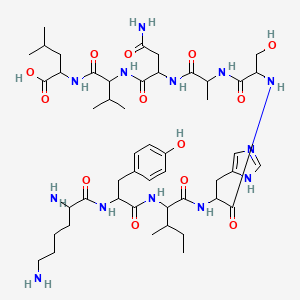
Sofosbuvir impurity E
Overview
Description
Sofosbuvir impurity E is a byproduct formed during the synthesis of sofosbuvir, an antiviral medication used to treat hepatitis C. This compound is one of several impurities that can be identified and quantified during the quality control process of sofosbuvir production .
Preparation Methods
The synthesis of sofosbuvir impurity E involves several steps, including the use of protective groups and specific reaction conditionsThe reaction conditions often involve the use of solvents such as dichloromethane, methanol, and ethyl acetate, along with reagents like phosphoric acid and ammonia .
Industrial production methods for this compound are similar to those used for sofosbuvir, with additional steps to isolate and purify the impurity. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify this compound from the main product .
Chemical Reactions Analysis
Sofosbuvir impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Sofosbuvir impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of sofosbuvir.
Biology: It is studied to understand the metabolic pathways and degradation products of sofosbuvir.
Medicine: It is used in pharmacokinetic studies to evaluate the safety and efficacy of sofosbuvir.
Industry: It is used in the quality control process during the manufacturing of sofosbuvir
Mechanism of Action
The mechanism of action of sofosbuvir impurity E is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. it is important to study its effects to ensure that it does not interfere with the therapeutic action of sofosbuvir. The molecular targets and pathways involved in the metabolism of this compound are similar to those of sofosbuvir, involving the liver enzymes and the RNA-dependent RNA polymerase of the hepatitis C virus .
Comparison with Similar Compounds
Sofosbuvir impurity E can be compared with other impurities formed during the synthesis of sofosbuvir, such as impurities A, B, C, D, F, and G. Each impurity has a unique chemical structure and formation pathway. For example:
Impurity A: Formed during the initial stages of nucleoside synthesis.
Impurity B:
Impurity C: Formed due to side reactions involving the protective groups
This compound is unique in its specific formation pathway and chemical structure, which can affect its behavior during the synthesis and purification processes.
Properties
Molecular Formula |
C22H29FN3O9P |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18-,20+,22-,36-/m0/s1 |
InChI Key |
TTZHDVOVKQGIBA-VZZHANGQSA-N |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@@H]([C@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride](/img/structure/B1150315.png)

![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride](/img/structure/B1150326.png)


![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)


